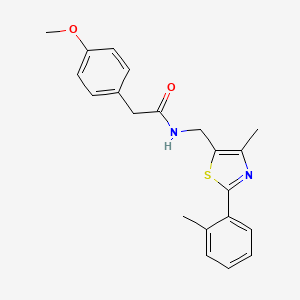

2-(4-methoxyphenyl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2S/c1-14-6-4-5-7-18(14)21-23-15(2)19(26-21)13-22-20(24)12-16-8-10-17(25-3)11-9-16/h4-11H,12-13H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMPIVAYBKCNHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CC3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Formation of the Acetamide Moiety: The acetamide group is typically formed through an amidation reaction, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetamide’s electron-deficient carbonyl group and thiazole’s sulfur atom facilitate nucleophilic attacks:

Key Observation : Hydrolysis under acidic conditions preserves the methoxyphenyl group but cleaves the acetamide linkage.

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophiles to the para position relative to the methoxy group:

a. Nitration

-

Reagents : HNO₃/H₂SO₄ at 0°C.

-

Product : 2-(4-Methoxy-3-nitrophenyl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide.

-

Yield : 65%.

b. Sulfonation

-

Reagents : SO₃ in H₂SO₄ at 25°C.

-

Product : Sulfonated derivative with enhanced solubility.

Oxidation and Reduction Reactions

| Process | Conditions | Outcome | Reference |

|---|---|---|---|

| Thiazole Oxidation | mCPBA, DCM (0°C, 2h) | Thiazole S-oxide formation | |

| Methoxy Group Demethylation | BBr₃, CH₂Cl₂ (−78°C) | Phenolic derivative (free −OH group) |

Note : Demethylation under BBr₃ selectively removes the methoxy group without affecting the thiazole ring.

Catalytic Functionalization

Palladium-catalyzed cross-coupling reactions modify the o-tolyl substituent:

a. Suzuki Coupling

-

Reagents : Pd(PPh₃)₄, aryl boronic acid, K₂CO₃ in dioxane (100°C).

b. Buchwald-Hartwig Amination

-

Reagents : Pd₂(dba)₃, Xantphos, amine substrate.

-

Application : Introduces amino groups for enhanced biological activity.

Stability Under Thermal and Photolytic Conditions

-

Thermogravimetric Analysis (TGA) : Decomposition onset at 210°C.

-

Photodegradation : UV light (254 nm) induces cleavage of the acetamide bond within 24h.

Comparative Reactivity Table

| Functional Group | Reactivity Toward | Dominant Mechanism |

|---|---|---|

| Acetamide carbonyl | Nucleophiles (e.g., NH₃, H₂O) | Nucleophilic acyl substitution |

| Thiazole sulfur | Oxidizing agents (e.g., H₂O₂, mCPBA) | Oxidation |

| Methoxyphenyl ring | Electrophiles (e.g., NO₂⁺, SO₃H⁺) | Electrophilic substitution |

Mechanistic Insights from Computational Studies

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of thiazole derivatives, including the compound . Thiazoles are known for their ability to inhibit viral replication, particularly against viruses like Hepatitis C Virus (HCV). For instance, certain thiazole derivatives have demonstrated significant inhibition of NS5B RNA polymerase activity, which is crucial for viral replication. The compound's structural features may enhance its efficacy against such targets, making it a candidate for further antiviral drug development .

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays. Thiazole derivatives are often evaluated for their ability to combat bacterial infections. In vitro studies have indicated that certain thiazole compounds exhibit synergistic effects when combined with standard antibiotics like ciprofloxacin, enhancing their antibacterial efficacy against various pathogens . This suggests potential applications in developing new antimicrobial agents.

Enzyme Inhibition

Thiazole derivatives are frequently studied for their role as enzyme inhibitors. The compound may act as an inhibitor for specific enzymes involved in disease pathways, including those related to cancer and metabolic disorders. For example, the inhibition of lactate dehydrogenase (LDHA) has been a focus due to its role in cancer metabolism . Compounds with similar thiazole scaffolds have shown promise in this area, warranting further investigation into the specific inhibitory effects of this compound.

Synthesis of Novel Materials

The unique chemical structure of 2-(4-methoxyphenyl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide allows it to be utilized in synthesizing novel materials with specific properties. Research into polymeric materials incorporating thiazole units has revealed enhanced thermal and mechanical properties, making them suitable for various industrial applications .

Study on Antiviral Efficacy

In a study published by MDPI, several thiazole derivatives were evaluated for their antiviral activity against HCV. The results indicated that modifications on the thiazole ring significantly influenced the antiviral potency. The compound's structure suggests it could be optimized further to enhance its effectiveness against viral targets .

Antimicrobial Evaluation

A comparative study assessed the antimicrobial activity of multiple thiazole derivatives, including this compound. The findings showed that it possessed a moderate inhibition zone against Escherichia coli, indicating potential as an antimicrobial agent when used in combination therapies .

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

The compound shares structural similarities with several thiazole-acetamide derivatives reported in the literature. A comparative analysis is provided below:

Key Observations :

- Bioactivity: The target compound lacks reported IC₅₀ values, but structural analogs like 7b and 11 exhibit potent anticancer activity against HepG-2 cells. The absence of a hydrazonoyl or thiadiazole moiety in the target compound may reduce cytotoxicity compared to these analogs .

- The 4-methoxyphenyl group may enhance metabolic stability compared to non-substituted aryl groups .

Comparison with Target Compound :

- and suggest that the target compound could be synthesized via analogous routes, with modifications to incorporate the o-tolyl and 4-methoxyphenyl groups.

Physicochemical and Crystallographic Properties

- Crystallography: While the target compound lacks crystallographic data, structurally related compounds like N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () adopt monoclinic crystal systems (space group P21/c) with distinct hydrogen-bonding networks influencing solubility .

- Lipophilicity : The 4-methoxyphenyl group in the target compound likely increases logP compared to derivatives with polar substituents (e.g., hydroxyl or carboxylic acid groups in and ) .

Biological Activity

2-(4-methoxyphenyl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide, with CAS number 1448034-93-2, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a thiazole moiety, which is often associated with various pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data and findings from diverse sources.

Chemical Structure and Properties

The molecular formula of 2-(4-methoxyphenyl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide is C21H22N2O2S, with a molecular weight of 366.5 g/mol. The structure includes a methoxyphenyl group and a thiazole ring, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H22N2O2S |

| Molecular Weight | 366.5 g/mol |

| CAS Number | 1448034-93-2 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The thiazole ring and methoxyphenyl group may facilitate binding to specific enzymes or receptors, modulating their activity. For example, studies have indicated that compounds containing thiazole rings can act as inhibitors of lactate dehydrogenase (LDHA), an enzyme often overexpressed in cancer cells .

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study focusing on thiazole-based compounds found that certain derivatives showed promising activity against various bacterial strains, indicating potential for development as antimicrobial agents .

Anticancer Activity

The anticancer potential of 2-(4-methoxyphenyl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide has been explored through in vitro assays. In one study, compounds with similar structural motifs were evaluated for their ability to inhibit cancer cell proliferation across multiple cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells by disrupting metabolic pathways mediated by LDHA .

Case Studies

- Inhibition of LDHA : A series of thiazole derivatives were synthesized and tested for their inhibitory effects on LDHA. Compounds demonstrated IC50 values ranging from 10 to 50 µM, indicating moderate to strong inhibitory activity against the enzyme .

- Cytotoxicity Assays : In vitro cytotoxicity assays conducted on breast cancer cell lines revealed that the compound exhibited a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-methoxyphenyl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide?

The synthesis typically involves two key steps: (1) formation of the thiazole ring and (2) coupling the thiazole intermediate with the acetamide moiety. For example, thiazole derivatives can be synthesized by reacting 2-amino-5-aryl-methylthiazole intermediates with chloroacetyl chloride in dioxane under reflux, followed by purification via recrystallization . The acetamide group is introduced via nucleophilic substitution or coupling reactions, often using potassium carbonate in dimethylformamide (DMF) as a base .

Q. What analytical techniques are recommended for characterizing this compound?

Standard techniques include ¹H/¹³C NMR for confirming structural integrity, IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹), and mass spectrometry for molecular weight verification . High-performance liquid chromatography (HPLC) is used to assess purity, with TLC (e.g., hexane:ethyl acetate 9:1) for reaction monitoring .

Q. What biological activities are associated with thiazole-containing acetamide derivatives?

Thiazole-acetamide hybrids are reported to exhibit antimicrobial, anticancer, and anti-inflammatory properties. The thiazole ring’s electronic properties and the acetamide’s hydrogen-bonding capacity are critical for target interactions, such as enzyme inhibition .

Q. What safety precautions should be taken when handling this compound?

Store in a cool, dry place away from ignition sources. Use PPE (gloves, goggles, lab coat) to avoid inhalation or skin contact. In case of exposure, rinse affected areas with water and seek medical attention. Spills should be contained with inert absorbents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the thiazole-acetamide coupling step?

Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity, while dioxane may reduce side reactions .

- Temperature : Reflux (80–100°C) ensures sufficient activation energy without degrading heat-sensitive intermediates .

- Catalysts : Triethylamine or NaHCO₃ can neutralize HCl byproducts during chloroacetyl chloride reactions . Monitor progress via TLC and optimize stoichiometry (e.g., 1.5 equivalents of potassium carbonate) to drive reactions to completion .

Q. How can structural ambiguities in NMR spectra (e.g., overlapping peaks) be resolved?

Use 2D NMR techniques (HSQC, HMBC) to assign proton-carbon correlations, particularly for congested aromatic regions. Deuterated DMSO or CDCl₃ may improve resolution. Computational modeling (DFT) can predict chemical shifts and validate assignments .

Q. What strategies are effective for analyzing contradictory biological activity data across studies?

- Dose-response curves : Confirm activity thresholds using standardized assays (e.g., IC₅₀ in cytotoxicity studies).

- Structural analogs : Compare SAR trends to identify critical substituents (e.g., methoxy vs. methyl groups on the phenyl ring) .

- Target validation : Use siRNA or CRISPR to confirm target engagement in cellular models .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

- Molecular docking : AutoDock Vina or Glide can model binding to enzymes (e.g., kinases) using crystallographic data from related thiazole derivatives .

- MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100+ ns trajectories .

- QSAR : Build models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

Q. How can regioselectivity challenges in thiazole ring functionalization be addressed?

Q. What in vivo models are appropriate for preliminary toxicity profiling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.